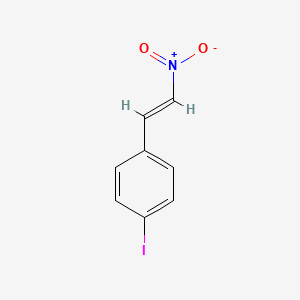

(E)-1-iodo-4-(2-nitrovinyl)benzene

Description

Significance of Nitrovinyl-Containing Organic Molecules in Synthetic Chemistry

Nitrovinyl-containing organic molecules, such as β-nitrostyrenes, are highly valuable intermediates in organic synthesis. frontiersin.orgscispace.com The nitro group, being a strong electron-withdrawing group, activates the vinyl moiety for a variety of nucleophilic addition reactions. This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.org

The nitroalkene functionality can be readily transformed into other useful functional groups. For instance, the nitro group can be reduced to an amino group, providing access to amines, or converted into a carbonyl group via the Nef reaction. This versatility makes nitrovinyl compounds powerful precursors for the synthesis of pharmaceuticals, natural products, and other biologically active molecules. frontiersin.org

Role of Halogenated Aromatic Systems as Versatile Synthons

Halogenated aromatic systems are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. libretexts.orglibretexts.org The carbon-halogen bond, particularly the carbon-iodine bond, is readily activated by transition metal catalysts, such as palladium complexes. organic-chemistry.org This enables the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org

The presence of a halogen on an aromatic ring also influences its electronic properties and can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com This feature allows for the controlled and sequential introduction of various functional groups onto the aromatic core.

Stereochemical Considerations and Structural Features of (E)-1-iodo-4-(2-nitrovinyl)benzene

The "(E)" designation in this compound refers to the stereochemistry of the double bond, indicating that the p-iodophenyl group and the nitro group are on opposite sides of the vinyl bridge. This specific geometric isomer is crucial as it dictates the spatial arrangement of the reactive sites and influences the stereochemical outcome of reactions involving the double bond.

The structural features of this compound are a combination of the planar benzene (B151609) ring and the conjugated nitrovinyl side chain. The iodine atom, being large and polarizable, further contributes to the molecule's reactivity profile, particularly in metal-catalyzed reactions.

Below is a table summarizing some of the key properties of the parent compound, 1-iodo-4-nitrobenzene (B147127), which forms the core of the title compound.

| Property | Value | Source |

| Molecular Formula | C6H4INO2 | nist.gov |

| Molecular Weight | 249.01 g/mol | nih.gov |

| Melting Point | 171-173 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 289 °C at 772 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Yellow powder | nih.gov |

Synthetic Strategies for this compound

The synthesis of this compound involves two primary strategic considerations: the stereoselective formation of the (E)-nitrovinyl group and the introduction of the iodine atom at the para position of the benzene ring. These transformations can be achieved by starting with an iodinated aromatic aldehyde, such as 4-iodobenzaldehyde (B108471), and constructing the nitrovinyl moiety, or by forming the nitrovinylbenzene first and subsequently introducing the iodo substituent.

Structure

3D Structure

Properties

CAS No. |

5153-72-0 |

|---|---|

Molecular Formula |

C8H6INO2 |

Molecular Weight |

275.04 g/mol |

IUPAC Name |

1-iodo-4-[(E)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ |

InChI Key |

PNICDNUSJRQMNP-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])I |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])I |

Origin of Product |

United States |

Exploration of Reaction Mechanisms and Reactivity of E 1 Iodo 4 2 Nitrovinyl Benzene

Reactivity Profiles of the Nitrovinyl Group

The nitrovinyl group is the more reactive moiety of the molecule, characterized by its electrophilic nature due to the strong electron-withdrawing effect of the nitro group. This electronic feature governs its participation in a range of reactions.

Nucleophilic Addition Reactions to the Activated Alkene

The carbon-carbon double bond in (E)-1-iodo-4-(2-nitrovinyl)benzene is electron-deficient, making it highly susceptible to attack by nucleophiles. This reactivity is characteristic of Michael acceptors, which undergo conjugate addition, also known as the Michael reaction or 1,4-addition. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the nitrovinyl group.

A variety of nucleophiles can participate in this reaction, including enolates, amines, and thiolates. masterorganicchemistry.com For instance, the reaction with enolates, which are carbon nucleophiles, leads to the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis. wikipedia.org The mechanism involves the deprotonation of a starting material to form an enolate, which then attacks the β-carbon of the nitrovinyl group. masterorganicchemistry.com Subsequent protonation of the resulting intermediate yields the final adduct. masterorganicchemistry.com

The general scheme for the Michael addition to an α,β-unsaturated nitroalkene is as follows:

Mechanism of Michael Addition

Step 1: Formation of the Nucleophile (Enolate)

Step 2: Nucleophilic Attack on the β-Carbon

Step 3: Protonation

The reaction can be catalyzed by bases, which facilitate the formation of the nucleophilic enolate. wikipedia.org The use of ionic liquids as both a catalyst and a reaction medium has also been explored for Michael additions to nitroalkenes. univ-amu.frorganic-chemistry.org

Electrophilic Additions to the Vinylic Moiety

While the nitrovinyl group is primarily electrophilic, the potential for electrophilic addition to the alkene exists, though it is less common due to the deactivating effect of the nitro group. Standard electrophilic additions, such as the addition of halogens or hydrogen halides, are generally not favored. However, under specific conditions, reactions that can be formally considered electrophilic additions may occur. For instance, nitration of aromatic rings is a classic electrophilic aromatic substitution, but direct nitration of the vinyl group is not a typical reaction pathway. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [4+2] Diels-Alder Reactions)

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the nitroalkene reacts with a conjugated diene to form a six-membered ring.

Furthermore, nitroalkenes are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. rsc.orgscilit.combohrium.comrsc.orgwikipedia.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.net The regioselectivity of these cycloadditions is controlled by frontier molecular orbital interactions. wikipedia.org Theoretical studies on β-nitrostyrenes in [3+2] cycloadditions indicate that these reactions are polar and proceed through a one-step mechanism. rsc.orgrsc.org The β-nitrostyrene acts as a strong electrophile, reacting with the nucleophilic center of the 1,3-dipole. bohrium.comrsc.org

Reductive Transformations of the Nitrovinyl Group

The nitrovinyl group can be selectively reduced to various other functional groups, providing access to a diverse range of compounds. mdma.ch The reduction of the nitro group is a stepwise process, potentially yielding nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. researchgate.net

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): This reagent is often used for the selective reduction of the carbon-carbon double bond of the nitroalkene to a nitroalkane, leaving the nitro group intact. tandfonline.comtandfonline.com However, in the case of 2-aryl-1-nitroalkenes, this method can sometimes lead to low yields due to side reactions like dimerization. tandfonline.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can reduce the nitroalkene directly to the corresponding amine, such as 2-(4-iodophenyl)ethanamine. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is an effective method for reducing both the double bond and the nitro group to yield the saturated amine. commonorganicchemistry.com Raney Nickel is particularly useful when dehalogenation of the aryl iodide is a concern. commonorganicchemistry.com

Other Reagents: Other reducing systems like zinc in acetic acid or ammonia (B1221849) borane (B79455) have also been employed for the reduction of nitroalkenes. commonorganicchemistry.combeilstein-journals.org

The selective reduction of the nitrovinyl group is a key step in the synthesis of various biologically and pharmacologically important compounds, including substituted phenethylamines. wikipedia.orgtandfonline.com

Reactivity of the Iodo-Substituted Aromatic Ring

The iodo-substituted aromatic ring offers a different set of reactive possibilities, primarily centered around the carbon-iodine bond.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group and the activation of the aromatic ring by electron-withdrawing groups. wikipedia.orglibretexts.org

In this compound, the nitrovinyl group acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. wikipedia.orgpressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pubdalalinstitute.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgdiva-portal.org The electron-withdrawing nitrovinyl group at the para position helps to stabilize this intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Interestingly, for SNAr reactions, the typical leaving group ability of halogens is inverted compared to SN2 reactions, with fluoride (B91410) being the best leaving group and iodide being the worst (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is because the first step, the nucleophilic attack, is rate-determining, and the more electronegative halogen polarizes the carbon atom more effectively, making it more susceptible to attack. wikipedia.orgstackexchange.com Therefore, while the iodo-substituent is a viable leaving group, it is less reactive in SNAr reactions compared to its fluoro or chloro counterparts.

Despite the lower reactivity of iodide as a leaving group in SNAr, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodobenzene (B50100) and its derivatives more reactive in other types of reactions, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck). wikipedia.org

| Reaction Type | Reagents/Conditions | Product(s) |

| Nucleophilic Addition | Enolates, Amines, Thiolates | Michael Adducts |

| Cycloaddition | Dienes, Nitrones | Cycloadducts (e.g., six-membered rings, isoxazolidines) |

| Reduction | NaBH₄ | 1-Iodo-4-(2-nitroethyl)benzene |

| Reduction | LiAlH₄, H₂/Catalyst | 2-(4-Iodophenyl)ethanamine |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles | Substituted Aromatic Products |

Palladium-Mediated Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Aryl iodides are particularly good substrates for these reactions due to the relatively weak carbon-iodine bond. This compound can participate in a variety of these transformations.

Some of the key palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene, which would extend the conjugation of the system. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond between the aromatic ring and the alkyne. youtube.comnih.gov Studies have shown the successful cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) in quantitative yield using a palladium catalyst. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, leading to the synthesis of arylamines.

Kumada Coupling: This reaction involves the use of a Grignard reagent as the nucleophilic partner to form a C-C bond. nih.gov

Negishi Coupling: This coupling reaction utilizes an organozinc reagent to create a C-C bond. nih.gov

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki, Kumada, and Negishi couplings) or migratory insertion (for Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | R₂NH | C-N |

| Kumada Coupling | R-MgX | C-C |

| Negishi Coupling | R-ZnX | C-C |

Electrophilic Aromatic Substitution (Deactivation by Nitro and Iodo Substituents)

In contrast to nucleophilic aromatic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

Both the iodo and the nitro groups are deactivating groups for electrophilic aromatic substitution, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.commsu.educsbsju.edu

Nitro Group: The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.com It directs incoming electrophiles to the meta position. libretexts.org

Iodo Group: The iodo group is also deactivating due to its electron-withdrawing inductive effect. libretexts.org However, it is an ortho, para-director because the lone pairs on the iodine atom can donate electron density through resonance to stabilize the arenium ion intermediate formed during ortho and para attack. libretexts.orglibretexts.org

Given the presence of both a strong meta-directing deactivator (nitro group) and a weak ortho, para-directing deactivator (iodo group), predicting the outcome of an electrophilic aromatic substitution on this compound is complex. The powerful deactivating nature of the nitro group would significantly slow down the reaction, and forcing conditions would likely be required. csbsju.edu The directing effects of the two groups are opposing, which could lead to a mixture of products or no reaction under standard conditions.

Table 2: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Reactivity | Directing Effect |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -I | Deactivating | Ortho, Para |

Intramolecular Cyclization Reactions and Annulation Processes

The structure of this compound and its derivatives makes it a potential precursor for intramolecular cyclization and annulation reactions, leading to the formation of various heterocyclic and carbocyclic ring systems. nih.govbeilstein-journals.org

For instance, derivatives of this compound where a nucleophilic group is introduced into the molecule could undergo intramolecular cyclization. A common strategy involves a palladium-catalyzed reaction where the oxidative addition of the C-I bond is followed by an intramolecular Heck-type reaction or coupling with an internal nucleophile. nih.gov

Furthermore, the nitrovinyl group can participate in cyclization reactions. For example, under certain conditions, it can act as a dienophile in Diels-Alder reactions or undergo conjugate addition followed by cyclization. Intramolecular versions of these reactions can lead to the formation of fused ring systems. Cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, can also be envisioned with suitably modified substrates to create complex polycyclic structures. beilstein-journals.org

Radical Reaction Pathways and Their Mechanistic Implications

While ionic pathways are more common for this compound, radical reactions can also occur under specific conditions, such as in the presence of radical initiators or upon photolysis. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical.

This aryl radical could then participate in a variety of radical-mediated processes, including:

Radical-Nucleophilic Aromatic Substitution (SRN1): This multi-step mechanism involves the formation of an aryl radical, which then reacts with a nucleophile to form a radical anion. Subsequent electron transfer yields the substitution product.

Radical Cyclizations: If a suitable unsaturated moiety is present in a side chain, the initially formed aryl radical can undergo intramolecular addition to form a new ring.

The nitro group can also influence radical reactions. It is known to be a good electron acceptor and can participate in single-electron transfer (SET) processes, which can initiate or propagate radical chain reactions. The mechanistic implications of these radical pathways offer alternative synthetic routes to products that may not be accessible through ionic mechanisms.

Applications of E 1 Iodo 4 2 Nitrovinyl Benzene As a Versatile Synthetic Precursor

Building Block for Complex Organic Scaffolds

The synthetic utility of (E)-1-iodo-4-(2-nitrovinyl)benzene stems from the distinct reactivity of its two functional moieties. The nitrovinyl group acts as a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as amines, oximes, or carbonyls, further expanding its synthetic potential.

Simultaneously, the iodo-substituent on the benzene (B151609) ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions. Classic transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, vinyl, alkynyl, and amino groups, respectively. This dual reactivity allows for sequential or cascade reactions where both the nitrovinyl and iodoaryl parts of the molecule are functionalized, leading to the rapid assembly of complex organic scaffolds from a single, readily accessible building block.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent precursor for a variety of heterocyclic systems, leveraging the reactivity of the nitroalkene moiety to construct the core ring structures.

The electron-deficient nature of the nitrovinyl group makes it an ideal substrate for reactions with nitrogen-based nucleophiles, leading to the formation of numerous nitrogen-containing heterocycles.

Imidazo[1,2-a]pyridines: These fused bicyclic systems, which are scaffolds in several pharmaceutical agents, can be synthesized using this compound. A copper-catalyzed one-pot reaction with various 2-aminopyridines proceeds via an initial Michael addition of the aminopyridine to the nitroalkene, followed by an intramolecular cyclization and subsequent aromatization to afford the corresponding 2-(4-iodophenyl)-imidazo[1,2-a]pyridine derivatives.

Pyrazolo[1,5-a]pyridines: Similar to the synthesis of imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines can be accessed through the reaction of this compound with 2-(aminomethyl)pyridines. The reaction is believed to proceed through an initial nucleophilic attack of the amine on the nitroalkene, followed by a 5-exo-trig cyclization involving the pyridine (B92270) ring and subsequent elimination to yield the aromatic pyrazolo[1,5-a]pyridine (B1195680) core. worktribe.com

Indoles: The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. This compound can be used to synthesize substituted indoles. For instance, a visible-light-mediated, catalyst-free coupling of indoles with β-nitrostyrenes allows for the C3-alkenylation of the indole ring. youtube.com This reaction proceeds via a radical pathway to generate 3-(1-(4-iodophenyl)-2-nitroethyl)indoles. youtube.com

Isoquinolines: The synthesis of isoquinolines can be achieved through a multi-step sequence starting from this compound. A well-established route is the Bischler-Napieralski synthesis. pharmaguideline.combohrium.com This involves the initial reduction of the nitrostyrene (B7858105) to the corresponding β-(4-iodophenyl)ethylamine. Acylation of this amine followed by acid-catalyzed cyclodehydration furnishes a dihydroisoquinoline intermediate, which is then dehydrogenated to yield the final 1-substituted isoquinoline, retaining the iodo-substituent for further functionalization. pharmaguideline.combohrium.com

| Heterocycle Class | General Reaction Type | Key Reagents | Resulting Scaffold |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Michael Addition / Cyclization | 2-Aminopyridines, Cu catalyst | 2-(4-Iodophenyl)imidazo[1,2-a]pyridine |

| Pyrazolo[1,5-a]pyridines | Michael Addition / Cyclization | 2-(Aminomethyl)pyridines, PPA | 2-(4-Iodophenyl)pyrazolo[1,5-a]pyridine |

| Indoles (Substituted) | Radical C-H Alkenylation | Indole, Visible Light | 3-(1-(4-Iodophenyl)-2-nitroethyl)indole |

| Isoquinolines | Reduction / Bischler-Napieralski | Reducing agent (e.g., LiAlH4), Acylating agent, POCl3 | Substituted 1-Alkyl/Aryl-isoquinolines |

The versatility of β-nitrostyrenes extends to the synthesis of oxygen-containing heterocycles. organic-chemistry.org These reactions often proceed through cascade or domino processes initiated by a Michael-type addition of an oxygen nucleophile.

A prominent example is the synthesis of 3-nitro-2H-chromenes. A cascade oxa-Michael-Henry reaction between this compound and various salicylaldehyde (B1680747) derivatives provides a direct route to these valuable heterocyclic scaffolds. baranlab.org The reaction is typically catalyzed by a base, such as potassium carbonate, and can be performed under solvent-free ball-milling conditions. baranlab.org The process involves an initial oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration to yield the 3-nitro-2-(4-iodophenyl)-2H-chromene product.

| Heterocycle Class | Reaction Name | Key Reagents | Resulting Scaffold |

|---|---|---|---|

| 3-Nitro-2H-chromenes | Cascade Oxa-Michael-Henry Reaction | Salicylaldehydes, K2CO3 | 3-Nitro-2-(4-iodophenyl)-2H-chromene |

Utility in Cascade and Domino Reactions

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. nih.gov this compound is an ideal substrate for designing such processes due to its two distinct reactive sites.

For example, a hypothetical but mechanistically plausible cascade reaction could involve an initial Michael addition of a nucleophile (e.g., a β-ketoester) to the nitrovinyl group. The resulting enolate intermediate could then participate in an intramolecular palladium-catalyzed Heck-type cyclization, where the newly formed carbon nucleophile attacks the iodophenyl ring to construct a new carbocyclic or heterocyclic ring system in a single pot. The synthesis of 3-nitro-2H-chromenes is a prime example of a domino reaction where an oxa-Michael addition triggers a subsequent intramolecular Henry reaction and dehydration. baranlab.org

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of this compound make it an attractive precursor for advanced organic materials. The molecule possesses a strong electron-withdrawing nitrovinyl group conjugated with an aromatic ring, which is a common motif in chromophores for nonlinear optical (NLO) applications. preprints.org Organic materials with significant NLO properties are crucial for technologies like optical data storage and signal processing. preprints.orgresearchgate.net

The presence of the electron-withdrawing nitro group significantly lowers the energy gap of the molecule, a key factor for enhancing NLO response. preprints.org The iodophenyl group can be further functionalized via cross-coupling reactions to introduce strong electron-donating groups, creating a "push-pull" system. This D-π-A (Donor-π-Acceptor) architecture is known to dramatically increase molecular hyperpolarizability, a measure of NLO activity. Theoretical studies on substituted β-nitrostyrenes confirm that the introduction of both electron-donating and electron-withdrawing groups enhances their electrophilic properties and modifies their electronic structure, which is essential for designing potent NLO materials. Furthermore, the vinyl group offers the potential for polymerization, enabling the incorporation of this functional chromophore into polymer backbones for the development of NLO-active polymeric materials.

Theoretical and Computational Chemistry Studies on E 1 Iodo 4 2 Nitrovinyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, from electronic structure to vibrational frequencies, providing a detailed picture of the molecule's behavior.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Computational studies on analogous compounds like p-iodonitrobenzene have been performed using DFT at the B3LYP/6-311G(d,p)/3-21G* level of theory. researchgate.net These studies provide insights into how the nitro and iodo substituents influence the electronic properties of the benzene (B151609) ring. For p-iodonitrobenzene, the HOMO-LUMO gap has been calculated, and these values can serve as a reasonable approximation for understanding the electronic nature of the substituted phenyl ring in (E)-1-iodo-4-(2-nitrovinyl)benzene. The nitro group, being a strong electron-withdrawing group, significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The iodine atom, while also electronegative, can also act as a weak electron-donating group through resonance. The addition of the nitrovinyl group in this compound is expected to further decrease the HOMO-LUMO gap due to the extended conjugation, thereby increasing its reactivity, particularly in reactions where it acts as an electrophile.

A study on nitrobenzene (B124822) and its derivatives using DFT with the B3LYP functional and a 3-21G(d) basis set has shown that the presence of substituents alters the bond lengths and angles of the benzene ring. unpatti.ac.idunpatti.ac.id It is expected that the geometry of the benzene ring in this compound will also be influenced by the iodo and nitrovinyl substituents.

Below is a table summarizing the calculated HOMO-LUMO energies and the energy gap for p-iodonitrobenzene, which serves as a model for the substituted phenyl part of the target molecule.

| Molecular Property | p-Iodonitrobenzene |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 5.0 |

| Data is for p-iodonitrobenzene as an analogue, calculated at the B3LYP/6-311G(d,p)/3-21G level of theory. researchgate.net* |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). Theoretical calculations on p-iodonitrobenzene have been used to assign vibrational modes observed in experimental spectra. researchgate.net For instance, the characteristic stretching frequencies of the C-I, C-NO2, and aromatic C-H bonds can be calculated. These theoretical predictions can aid in the interpretation of experimental spectra for this compound and help in its structural characterization.

The electronic spectra of o-, m-, and p-iodonitrobenzene have been simulated using the polarizable continuum model (PCM) at the TD-B3LYP/6-311G(d,p)/3-21G* level of theory, showing good agreement with experimental data. researchgate.net Similar calculations for this compound would be expected to predict its UV-Vis absorption bands, which are likely to be red-shifted compared to p-iodonitrobenzene due to the extended π-conjugation of the nitrovinyl group.

Conformational Landscape Analysis

The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. For this compound, the key conformational degrees of freedom are the rotation around the C-C single bond connecting the vinyl group to the benzene ring and the orientation of the nitro group.

Studies on related stilbene (B7821643) analogues have shown that the E (trans) conformation is generally more stable than the Z (cis) form. nih.gov For this compound, the planarity of the molecule is favored by the conjugated π-system. DFT calculations can be used to perform a potential energy surface scan by systematically varying the dihedral angles to identify the global minimum energy conformation and any other low-energy conformers. A computational study on o-iodonitrobenzene revealed that the nitro group is twisted out of the plane of the benzene ring to achieve a stable conformation. researchgate.net A similar, though likely smaller, out-of-plane twist might be present in this compound to relieve steric strain.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of reaction energy profiles. For this compound, the nitrovinyl group is a key reactive site, participating in reactions such as Michael additions and cycloadditions.

Transition State Analysis and Reaction Pathways Elucidation

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound. wikipedia.org While not directly applicable to the synthesis of the target molecule itself, computational studies of the Henry reaction provide a model for understanding the reactivity of the nitro group and the adjacent carbon atom. DFT calculations have been employed to investigate the transition states of the Henry reaction, revealing the key interactions that govern its stereoselectivity. nih.govmdpi.comnih.govresearchgate.net

More relevant to the reactivity of this compound are computational studies on the reactions of β-nitrostyrenes. For example, a Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition reactions of (E)- and (Z)-β-nitrostyrenes has elucidated the reaction pathways and explained the observed stereoselectivity. rsc.orgrsc.org Such studies involve locating the transition state structures for different possible reaction channels (e.g., endo vs. exo and ortho vs. meta). The geometries of these transition states provide a detailed picture of the bond-forming and bond-breaking processes.

A kinetic study on the Michael-type reactions of β-nitrostyrenes with cyclic secondary amines concluded that the reactions proceed through six-membered cyclic transition states. acs.org Similar computational analysis for the reactions of this compound would be crucial in predicting its reactivity and the stereochemical outcome of its reactions.

Energy Profiles and Kinetic Parameters

A DFT study on the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) calculated the Gibbs free energy profiles for various proposed reaction routes. researchgate.net This allowed for the determination of the most favorable reaction pathway both kinetically and thermodynamically. The study highlighted how the relative energies of intermediates and transition states dictate the final product distribution.

For this compound, computational modeling can predict the activation barriers for its various potential reactions. These kinetic parameters are essential for understanding the reaction rates and for designing efficient synthetic protocols. For instance, the effect of the iodo substituent on the reactivity of the nitrovinyl group can be quantified by comparing the calculated activation energies with those of unsubstituted β-nitrostyrene.

The following table presents hypothetical activation energies for a Michael addition reaction involving a β-nitrostyrene, illustrating the type of data that can be obtained from computational studies.

| Reaction Parameter | Value (kcal/mol) |

| Activation Energy (Uncatalyzed) | 15.2 |

| Activation Energy (Catalyzed) | 8.5 |

| Reaction Energy | -20.7 |

| Hypothetical data for a Michael addition to a β-nitrostyrene derivative based on general findings in computational studies. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at creating a mathematical model that links the chemical structure of a compound to its reactivity. For this compound, QSRR studies would seek to correlate its structural features with its behavior in chemical reactions. While specific QSRR models exclusively for this compound are not extensively documented in public literature, the principles can be applied by examining its structural components: the substituted benzene ring and the nitrovinyl group.

A common approach in QSRR is the use of Hammett plots, a tool that relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. The electronic effect of the iodo- and nitro- substituents on the benzene ring significantly influences the reactivity of the vinyl group. The Hammett equation, in the form log(k/k₀) = σρ, quantifies this, where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, σ is the substituent constant (dependent on the nature and position of the substituent), and ρ is the reaction constant (dependent on the reaction type).

For this compound, the electron-withdrawing nature of both the iodo and nitrovinyl groups would be a key focus. In a hypothetical QSRR study on a series of substituted nitrovinylbenzenes, various descriptors would be calculated to build a predictive model. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the Hammett constants (σ), dipole moment, and energies of frontier molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The energy of the LUMO, for instance, is often correlated with electrophilicity. For nitroaromatic compounds, a lower LUMO energy generally indicates higher reactivity towards nucleophiles.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molar volume, surface area, and specific steric parameters like Taft's Es. The steric hindrance caused by the iodo group could influence the accessibility of the reactive sites.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSRR model for the reactivity of substituted nitrovinylbenzenes in a specific reaction, such as nucleophilic addition to the β-carbon of the vinyl group, might look like the following:

Reactivity = a(ELUMO) + b(LogP) + c(Molar Volume) + d

Where a, b, and c are coefficients determined by regression analysis, and d is a constant.

The following table illustrates a hypothetical QSRR data set for a series of para-substituted (E)-1-X-4-(2-nitrovinyl)benzene compounds, correlating electronic descriptors with a hypothetical reaction rate constant.

| Substituent (X) | Hammett Constant (σp) | LUMO Energy (eV) | Hypothetical Rate Constant (k, s⁻¹) |

| -H | 0.00 | -2.5 | 1.0 x 10⁻⁵ |

| -CH₃ | -0.17 | -2.4 | 5.0 x 10⁻⁶ |

| -Cl | 0.23 | -2.7 | 3.0 x 10⁻⁵ |

| -I | 0.18 | -2.6 | 2.5 x 10⁻⁵ |

| -CN | 0.66 | -3.0 | 9.0 x 10⁻⁵ |

This table is for illustrative purposes and the values are not based on experimental data.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide detailed insight into its conformational dynamics, interactions with its environment (e.g., solvent molecules), and potential for aggregation.

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For an organic molecule like this compound, force fields such as AMBER, CHARMM, or OPLS would be suitable. The simulation would begin by defining the initial positions and velocities of all atoms in a simulation box, which would typically contain one or more molecules of the compound and a large number of solvent molecules (e.g., water, ethanol).

The simulation would then proceed by numerically solving Newton's equations of motion for each atom, typically in femtosecond (10⁻¹⁵ s) time steps. By propagating the system forward in time, a trajectory is generated that describes how the positions and velocities of all atoms evolve. This trajectory can then be analyzed to extract a wealth of information about the molecule's dynamic behavior.

Key insights that could be gained from an MD simulation of this compound include:

Conformational Flexibility: Analysis of the trajectory can reveal the preferred conformations of the molecule in solution. For instance, the simulation could quantify the rotation around the single bond connecting the benzene ring and the vinyl group, and the planarity of the nitrovinyl moiety.

Solvation Structure: By analyzing the distribution of solvent molecules around the solute, the simulation can reveal details about how the molecule is solvated. This includes identifying specific interactions like hydrogen bonding between the nitro group's oxygen atoms and protic solvent molecules.

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.

Intermolecular Interactions: In simulations with multiple solute molecules, the potential for aggregation can be studied by analyzing the radial distribution functions between the molecules. This could reveal whether the molecules tend to stack via π-π interactions between the benzene rings.

The following table summarizes typical parameters that would be used in an MD simulation of this compound in a water solvent.

| Parameter | Value | Description |

| Force Field | OPLS-AA | A common force field for organic molecules. |

| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å | The periodic boundary conditions are applied. |

| Solvent | TIP3P Water | A standard water model. |

| Temperature | 298 K (25 °C) | Controlled by a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled by a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2 fs | The interval between successive steps in the simulation. |

| Simulation Length | 100 ns | The total duration of the simulation. |

Analysis of such a simulation would provide a microscopic view of the dynamic behavior of this compound, complementing the static picture provided by other computational methods and experimental data.

Emerging Research Avenues and Future Perspectives for E 1 Iodo 4 2 Nitrovinyl Benzene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of (E)-1-iodo-4-(2-nitrovinyl)benzene and related compounds is increasingly benefiting from the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign reagents.

A primary route to β-nitrostyrenes is the Henry (nitroaldol) reaction, which traditionally involves the condensation of a benzaldehyde (B42025) with a nitroalkane. wikipedia.orgyoutube.com For this compound, this would involve the reaction of 4-iodobenzaldehyde (B108471) with nitromethane. Conventional methods often require long reaction times and excess reagents. rsc.org Modern, greener alternatives are being explored to overcome these limitations. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically shorten reaction times, simplify work-up procedures, and improve yields for the synthesis of β-nitrostyrene derivatives. rsc.org

Another green approach involves mechanochemistry, where reactions are conducted by grinding solid reactants together, often without any solvent. researchgate.net This solvent-free method has been successfully applied to the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving excellent yields in a simple, low-cost, and effective manner. researchgate.net

Furthermore, the development of transition-metal-free methods for creating vinyl iodides represents a significant step towards sustainability. nih.goveurekalert.org These methods avoid the use of rare and costly metals, reducing both environmental impact and economic cost. eurekalert.org One such strategy involves a cascade sequential reaction of α-keto acids, 1-iodoalkynes, and alkyl halides to produce diverse tetra-substituted vinyl iodides in a one-pot fashion under mild conditions. nih.gov

| Green Synthesis Approach | Key Advantages | Applicability to this compound |

| Microwave-Assisted Henry Reaction | Reduced reaction times, simplified workup, increased yields. rsc.org | Direct synthesis from 4-iodobenzaldehyde and nitromethane. |

| Mechanochemical (Grinding) Methods | Solvent-free, low-cost, rapid, high yields. researchgate.net | Applicable for subsequent functionalization reactions (e.g., Michael addition). |

| Transition-Metal-Free Synthesis | Avoids costly and toxic heavy metals, atom economy. nih.goveurekalert.org | Greener routes for the formation of the core vinyl iodide structure. |

Design of Novel Catalytic Systems for Transformations

The dual functionality of this compound—the reactive nitroalkene and the C-I bond—makes it an ideal substrate for a variety of catalytic transformations. Research is focused on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability.

For the reduction of the nitro group, several catalytic systems have proven effective for β-nitrostyrenes. A combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) can achieve the reduction to the corresponding phenethylamines in minutes under mild conditions. chemrxiv.orgnih.gov This one-pot procedure is notable for its speed and simplicity. nih.gov Other systems include nickel nanoparticles on N-doped carbon nanotubes, which efficiently reduce nitroarenes to amines and can be easily recovered using a magnet, highlighting its eco-friendly nature. researchgate.net More recently, molecular iron catalysts, such as an iron(salen) complex, have been shown to catalyze the reductive functionalization of nitro compounds under mild conditions using silanes as reducing agents. acs.org

The iodo-group offers a handle for cross-coupling reactions, which are fundamental for constructing more complex molecules. While traditional methods often rely on palladium catalysts, there is a drive to develop more sustainable alternatives. eurekalert.org Copper-catalyzed reactions, for example, can facilitate the conversion of vinyl bromides to vinyl iodides and are compatible with a wide range of functional groups. organic-chemistry.org Furthermore, transition-metal-free approaches are emerging for the coupling of vinyl iodides with various nucleophiles through borylative processes, which proceed via 1,2-metallate rearrangements. rsc.org

Exploration of Photochemical and Electrochemical Reaction Pathways

Photochemical and electrochemical methods offer powerful, reagent-light alternatives to traditional chemical transformations, often providing unique reactivity and selectivity.

The electrochemical reduction of β-nitrostyrene derivatives has been studied extensively. uchile.clresearchgate.net These reactions are highly sensitive to the electronic properties of substituents on the aromatic ring and the pH of the medium. uchile.clacs.org The reduction potential becomes more negative with an increase in the electron-donating properties of the para-substituent. uchile.clresearchgate.net For this compound, the iodo-substituent's electronic effect would influence the potential required for reduction. By carefully controlling the electrode potential, the reduction can be selectively stopped at different stages to yield either oximes or primary amines. erowid.org Typically, reduction at lower cathodic potentials (-0.3 to -0.5 V vs. SCE) yields oximes, while more negative potentials (-1.1 V) lead to the formation of amines. erowid.org

Photochemical pathways are also being explored. Organophotoredox catalysis using visible light has been developed for the E-selective synthesis of nitroolefins, employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the catalyst and using aerial oxygen as the terminal oxidant. researchgate.net This represents a green, metal-free approach to forming the nitrostyrene (B7858105) core. researchgate.net

Integration into Advanced Functional Materials Research (e.g., Optoelectronic Applications)

The molecular structure of this compound makes it a promising building block for advanced functional materials, particularly in the field of optoelectronics. Its architecture features a donor-acceptor (D-π-A) configuration, where the phenyl ring acts as a potential donor (or part of a larger donor system), the vinyl group serves as the π-bridge, and the nitro group is a strong electron acceptor.

This D-π-A structure is a key design principle for materials with nonlinear optical (NLO) properties. Similar styryl-functionalized compounds have shown strong NLO responses and high thermal stability, making them suitable for applications in photonics and optoelectronic devices. rsc.org The electrochemical behavior of such compounds, including quasi-reversible redox processes, indicates good chemical stability and efficient charge transfer capabilities, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

The iodo-substituent on the benzene (B151609) ring is particularly significant for materials science. It serves as a versatile synthetic handle for constructing more complex, conjugated systems through cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). wikipedia.org This allows for the tuning of the material's electronic and optical properties by extending the π-conjugation or introducing different functional groups. Therefore, this compound is not just a functional molecule in its own right but also a key intermediate for synthesizing larger, high-performance organic electronic materials. solubilityofthings.com

Synergistic Approaches Combining Synthetic and Computational Strategies

The integration of computational chemistry with synthetic experimentation provides a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding and predicting the behavior of molecules like this compound.

Computational studies can elucidate complex reaction mechanisms. For instance, DFT has been used to investigate the electrochemical reaction between β-nitrostyrene and benzaldehyde, dissecting the process into multiple possible routes and pathways to understand product formation. researchgate.net Such studies can analyze the structural parameters and energetics of reactants, intermediates, transition states, and products, providing insights that are difficult to obtain through experiments alone. researchgate.netnih.gov

In the context of catalysis, computational methods can help rationalize the origin of enantioselectivity in asymmetric reactions, such as the Henry reaction catalyzed by chiral metal complexes. nih.gov By modeling the interactions between the catalyst, substrate, and reagents, researchers can understand why a particular stereoisomer is formed preferentially. nih.gov This knowledge is crucial for the rational design of more efficient and selective catalysts.

Furthermore, DFT calculations are used to predict the electronic and optical properties of new materials. rsc.org By calculating properties like HOMO-LUMO gaps, charge distributions, and NLO responses, researchers can screen potential candidate molecules for optoelectronic applications before committing to their synthesis, saving significant time and resources. rsc.orgnih.gov This synergistic loop—where computation guides synthesis and experimental results validate computational models—is driving innovation in the development of novel materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.